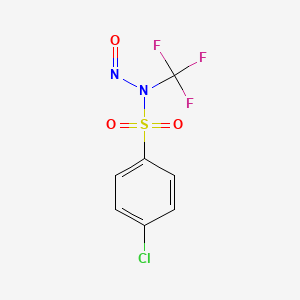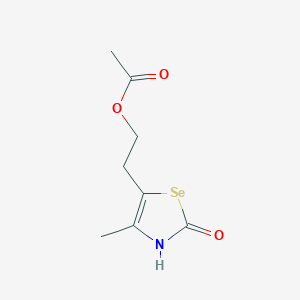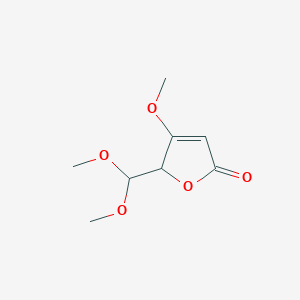
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one is an organic compound with a unique structure that includes a furan ring substituted with methoxy and dimethoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one typically involves the reaction of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then further methylated to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of efficient catalysts and optimized reaction parameters ensures the scalability and economic viability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and aldehydes from oxidation.
- Tetrahydrofuran derivatives from reduction.
- Various substituted furans from substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one.
2,5-Dimethoxyfuran: A structurally similar compound with different substitution patterns.
4-Methoxyfuran-2(5H)-one: Lacks the dimethoxymethyl group but shares the furanone core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
82204-18-0 |
|---|---|
Molekularformel |
C8H12O5 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2-(dimethoxymethyl)-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O5/c1-10-5-4-6(9)13-7(5)8(11-2)12-3/h4,7-8H,1-3H3 |
InChI-Schlüssel |
AFWHTRYJWYUHNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)OC1C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


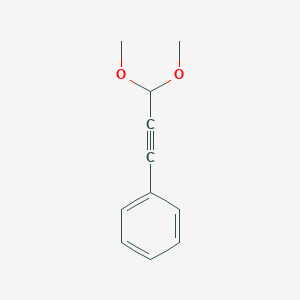
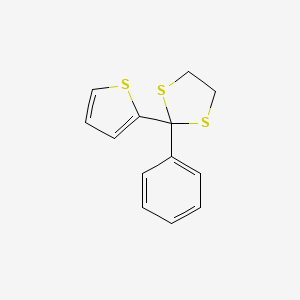
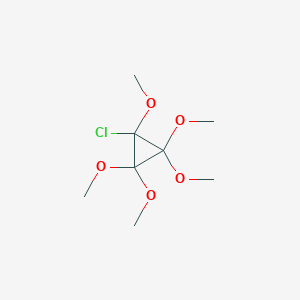
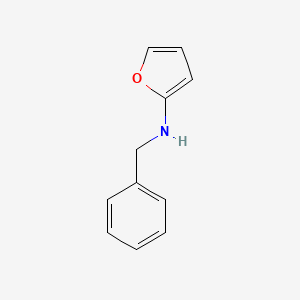
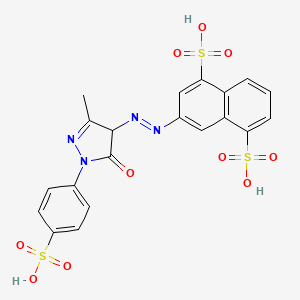
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
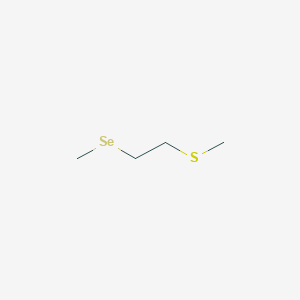
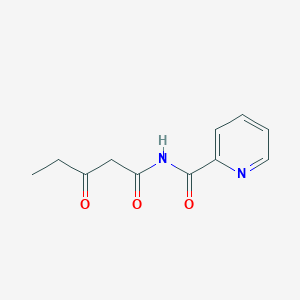
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
silane](/img/structure/B14416372.png)
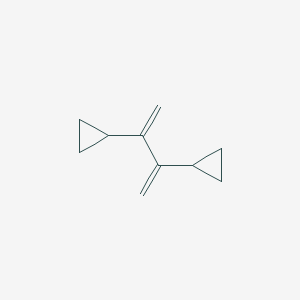
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
